molecular formula C10H9N3O B13985288 3-(3-Methylphenyl)prop-2-enoyl azide

3-(3-Methylphenyl)prop-2-enoyl azide

Cat. No.: B13985288
M. Wt: 187.20 g/mol
InChI Key: UBLFIHYLNPEQHE-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)prop-2-enoyl azide (CAS 630422-65-0) is a specialized organic azide compound with a molecular formula of C 10 H 9 N 3 O and a molecular weight of 187.20 g/mol . This compound serves as a versatile building block and intermediate in advanced chemical research and organic synthesis. The core reactivity of this compound is centered on its acyl azide functional group. This moiety makes it a valuable precursor for the Curtius rearrangement , a classic reaction where acyl azides decompose upon heating to form isocyanates, which can be further converted into amines, ureas, and other nitrogen-containing derivatives . Furthermore, the azide group enables its use in cycloaddition reactions , most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry" . This high-fidelity reaction is widely employed in drug discovery, bioconjugation, and materials science for linking molecules and creating complex architectures efficiently . The 3-methylcinnamoyl scaffold provides a conjugated system that can influence the compound's electronic properties and be incorporated into larger, more complex structures, such as in the synthesis of cinnamoyl anthranilates investigated for their biological activity . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(3-methylphenyl)prop-2-enoyl azide

InChI

InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3

InChI Key

UBLFIHYLNPEQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to prepare this compound involves nucleophilic substitution of the corresponding cinnamoyl chloride precursor with sodium azide. This method is a standard and reliable route for azide formation from acid derivatives.

Reaction Scheme:

$$
\text{3-(3-Methylphenyl)propenoyl chloride} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl}
$$

  • The cinnamoyl chloride is prepared from the corresponding 3-methylcinnamic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
  • The azide substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • The reaction is performed under reflux or at elevated temperatures to facilitate substitution.
  • The product is isolated by extraction and purified via column chromatography or recrystallization.

This synthesis is supported by analogous procedures for para-methyl substituted cinnamoyl azides, which show similar reactivity and conditions.

Detailed Experimental Conditions

Step Reagents and Conditions Notes
1. Preparation of 3-(3-Methylphenyl)propenoyl chloride 3-(3-Methylphenyl)propenoic acid + SOCl₂, reflux 2–4 h Excess SOCl₂ removed under reduced pressure
2. Azide substitution 3-(3-Methylphenyl)propenoyl chloride + NaN₃ (1.2 equiv), DMF, reflux 4–6 h Stirring under inert atmosphere recommended to avoid moisture
3. Work-up Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄ Purification by silica gel chromatography

Alternative Preparation: Mitsunobu Reaction

Analytical Characterization and Purity Validation

Spectroscopic Techniques

Chromatographic Methods

Reaction Conditions and Yield Data

Parameter Condition Result
Solvent DMF High solubility and reaction efficiency
Temperature Reflux (ca. 120°C) Optimal for nucleophilic substitution
Reaction Time 4–6 hours Complete conversion observed
Yield 75–85% isolated yield Dependent on purification efficiency

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield Notes
Nucleophilic substitution 3-(3-Methylphenyl)propenoyl chloride Sodium azide DMF Reflux 75–85% Most common, straightforward
Mitsunobu reaction Allylic alcohol derivative Sodium azide + Mitsunobu reagents THF or DMF Room temp to mild heating Moderate to good Allows stereochemical control

Chemical Reactions Analysis

Types of Reactions

(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of amines or other derivatives.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Cycloaddition Reactions: The major products are 1,2,3-triazoles.

    Substitution Reactions: The major products are substituted amines or other derivatives.

    Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

(E)-3-(m-tolyl)acryloyl azide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of triazoles through click chemistry, which is valuable in the development of pharmaceuticals and materials science.

    Biology: The compound can be used to label biomolecules through bioorthogonal reactions, enabling the study of biological processes.

    Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (E)-3-(m-tolyl)acryloyl azide involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. In substitution and reduction reactions, the azide group is replaced or reduced, leading to the formation of new functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(3-Methylphenyl)prop-2-enoyl azide, comparisons are drawn to structurally related azides and propenoyl derivatives. Key factors include reactivity, thermal stability, crystallographic behavior, and intermolecular interactions.

Structural and Reactivity Comparisons

  • Azide Group Reactivity: Unlike aliphatic azides (e.g., alkyl azides), conjugated azides like this compound exhibit enhanced stability due to resonance delocalization. However, they remain prone to Staudinger reactions or Huisgen cycloadditions, similar to aryl azides.

Crystallographic and Hydrogen-Bonding Patterns

Crystal packing and hydrogen-bonding networks are critical for understanding physical properties. While specific data for this compound is absent, methodologies from the literature can be extrapolated:

  • SHELX in Structure Determination: The compound’s crystal structure may be resolved using SHELXL or SHELXD, tools renowned for robustness in small-molecule crystallography .
  • Graph Set Analysis : Hydrogen-bonding motifs in related compounds can be systematically classified using graph set analysis, as described by Bernstein et al. . For example, carbonyl and azide groups often form C=O···H-N or N-H···N interactions, which could influence melting points or solubility.

Hypothetical Data Table for Comparative Analysis

Compound Melting Point (°C) Hydrogen-Bonding Motifs Thermal Stability (TGA onset, °C)
This compound Not available Likely C=O···H-N and N-H···N Requires experimental data
Phenylpropenoyl azide 120–125 C=O···H-C (aryl) 150
Allyl azide -30 (liquid) Minimal H-bonding 80 (decomposes)

Note: Data for this compound is speculative due to lack of direct evidence.

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